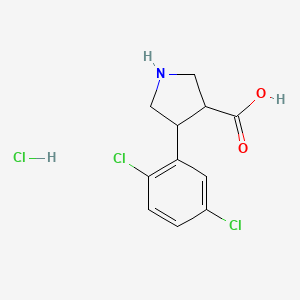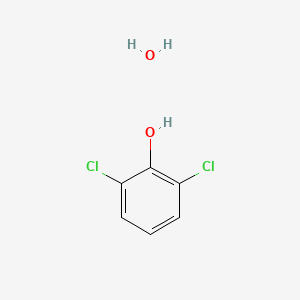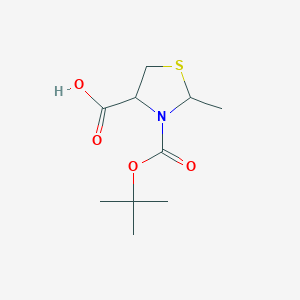![molecular formula C7H5N3O B12106226 Pyrido[2,3-b]pyrazin-7-ol](/img/structure/B12106226.png)
Pyrido[2,3-b]pyrazin-7-ol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Pyrido[2,3-b]pyrazin-7-ol is a nitrogen-containing heterocyclic compound that has garnered significant interest in various fields of scientific research. This compound is characterized by its unique structure, which includes a pyridine ring fused to a pyrazine ring, with a hydroxyl group attached at the 7th position. The presence of nitrogen atoms in the ring system imparts unique electronic properties to the compound, making it a valuable scaffold for the development of new materials and pharmaceuticals.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of pyrido[2,3-b]pyrazin-7-ol typically involves multicomponent reactions that allow for the efficient construction of the heterocyclic core. One common method involves the condensation of 2-aminopyridine with a suitable diketone, followed by cyclization and oxidation steps. The reaction conditions often include the use of acidic or basic catalysts, elevated temperatures, and specific solvents to facilitate the formation of the desired product .
Industrial Production Methods
While detailed industrial production methods for this compound are not extensively documented, the principles of large-scale synthesis generally involve optimizing the reaction conditions to maximize yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures to ensure the consistency of the final product.
化学反応の分析
Types of Reactions
Pyrido[2,3-b]pyrazin-7-ol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde derivative.
Reduction: The nitrogen atoms in the ring system can participate in reduction reactions, leading to the formation of amine derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various electrophiles or nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures, specific solvents, and sometimes the use of catalysts to enhance reaction rates and selectivity.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl group can yield ketone or aldehyde derivatives, while substitution reactions can introduce a wide range of functional groups, enhancing the compound’s versatility for further applications .
科学的研究の応用
Pyrido[2,3-b]pyrazin-7-ol has a broad range of applications in scientific research, including:
作用機序
The mechanism by which pyrido[2,3-b]pyrazin-7-ol exerts its effects is closely related to its ability to interact with specific molecular targets. In biological systems, the compound can bind to nucleic acids, proteins, and enzymes, modulating their activity and leading to various biological responses. The exact pathways involved depend on the specific application and the nature of the interactions between the compound and its targets .
類似化合物との比較
Pyrido[2,3-b]pyrazin-7-ol can be compared with other nitrogen-containing heterocycles, such as:
Pyrrolopyrazine: This compound also contains a pyrazine ring but is fused with a pyrrole ring instead of a pyridine ring.
Quinoxaline: Another related compound, quinoxaline, features a benzene ring fused to a pyrazine ring. Quinoxaline derivatives are known for their diverse biological activities, including anticancer and antiviral properties.
The uniqueness of this compound lies in its specific ring structure and the presence of the hydroxyl group, which imparts distinct electronic and chemical properties, making it a versatile scaffold for various applications.
特性
分子式 |
C7H5N3O |
|---|---|
分子量 |
147.13 g/mol |
IUPAC名 |
pyrido[2,3-b]pyrazin-7-ol |
InChI |
InChI=1S/C7H5N3O/c11-5-3-6-7(10-4-5)9-2-1-8-6/h1-4,11H |
InChIキー |
TXWZVJRZJOYNRB-UHFFFAOYSA-N |
正規SMILES |
C1=CN=C2C(=N1)C=C(C=N2)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。








![17-hydroxy-10,13-dimethyl-6-methylidene-8,9,11,12,14,15,16,17-octahydro-7H-cyclopenta[a]phenanthren-3-one](/img/structure/B12106187.png)







